molecular formula C10H14N2S B1302202 1-(2-Isopropylphenyl)-2-thiourea CAS No. 25343-32-2

1-(2-Isopropylphenyl)-2-thiourea

Cat. No.: B1302202
CAS No.: 25343-32-2
M. Wt: 194.3 g/mol
InChI Key: FUKKXMVIGCLNGG-UHFFFAOYSA-N
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Description

1-(2-Isopropylphenyl)-2-thiourea is an organic compound that belongs to the class of thioureas Thioureas are sulfur analogs of ureas, where the oxygen atom is replaced by a sulfur atom This compound is characterized by the presence of an isopropyl group attached to the phenyl ring, which is further connected to a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Isopropylphenyl)-2-thiourea can be synthesized through several methods. One common approach involves the reaction of 2-isopropylaniline with carbon disulfide and an alkylating agent. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium hydroxide or potassium hydroxide. The general reaction scheme is as follows:

2-Isopropylaniline+Carbon disulfide+Alkylating agentThis compound\text{2-Isopropylaniline} + \text{Carbon disulfide} + \text{Alkylating agent} \rightarrow \text{this compound} 2-Isopropylaniline+Carbon disulfide+Alkylating agent→this compound

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent extraction and recrystallization are common techniques used to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Isopropylphenyl)-2-thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophilic reagents like halogens or nitrating agents are used under acidic conditions.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

1-(2-Isopropylphenyl)-2-thiourea has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Isopropylphenyl)-2-thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The isopropyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and cellular targets.

Comparison with Similar Compounds

  • 1-Phenyl-2-thiourea
  • 1-(2-Methylphenyl)-2-thiourea
  • 1-(2-Ethylphenyl)-2-thiourea

Comparison: 1-(2-Isopropylphenyl)-2-thiourea is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic effects. This differentiates it from other similar compounds, influencing its reactivity and interaction with biological targets. The isopropyl group also enhances its solubility in organic solvents, making it more versatile in various applications.

Properties

IUPAC Name

(2-propan-2-ylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S/c1-7(2)8-5-3-4-6-9(8)12-10(11)13/h3-7H,1-2H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKKXMVIGCLNGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374810
Record name N-(2-Isopropylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25343-32-2
Record name N-(2-Isopropylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(propan-2-yl)phenyl]thiourea
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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